[1-(2,4-Difluorophenyl)ethyl](propyl)amine
Description
1-(2,4-Difluorophenyl)ethylamine is a secondary amine featuring a 2,4-difluorophenyl group attached to an ethyl backbone and a propylamine substituent. For instance, (2,4-difluorophenyl)methylamine (CAS 637015-27-1, C₁₀H₁₃F₂N, MW 185.21) shares the core difluorophenyl and propylamine moieties but substitutes the ethyl group with a methyl group .
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-3-6-14-8(2)10-5-4-9(12)7-11(10)13/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI Key |
STCGTMRTQOIRBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorophenylacetonitrile with propylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The amine group in 1-(2,4-difluorophenyl)ethylamine participates in alkylation and acylation reactions typical of secondary amines.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to form tertiary ammonium salts. This reaction proceeds via an S<sub>N</sub>2 mechanism, with the amine acting as a nucleophile.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions. The reaction is facilitated by polar aprotic solvents like dimethyl sulfoxide (DMSO).
Example Reaction Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | CH<sub>3</sub>I | THF | 0–25°C | 85–92 |
| Acylation | CH<sub>3</sub>COCl | DMSO | 25–50°C | 78–84 |
Oxidation Reactions
The propyl chain and amine group are susceptible to oxidation.
-
Amine Oxidation : Under strong oxidizing conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid), the amine forms a nitroso intermediate, which further oxidizes to a nitro compound. Computational studies suggest this pathway has an activation energy of ~290–300 kJ/mol .
-
Propyl Chain Oxidation : The terminal methyl group oxidizes to a carboxylic acid using KMnO<sub>4</sub> in acidic media.
Key Thermodynamic Data :
| Reaction Step | ΔH (kJ/mol) | ΔG (kJ/mol) |
|---|---|---|
| Amine → Nitroso | 297 | 283 |
| Propyl → Carboxylic | 355 | 340 |
Decomposition Pathways
Thermal decomposition studies of structurally related propylamines reveal fragmentation mechanisms :
-
Pathway A : Elimination of NH<sub>3</sub> and propene via a concerted transition state (C–N and C–H bond elongation). Activation energy: 283 kJ/mol at B3LYP/6-311++G(3df,3pd) .
-
Pathway B : Formation of CH<sub>4</sub> and a carbene intermediate (C̈HCH<sub>2</sub>NH<sub>2</sub>) through γ-carbon dissociation. Higher activation energy (388–404 kJ/mol ) due to carbene stabilization .
Dominant Pathway : Pathway A is kinetically favored due to lower energy barriers (ΔE = 71 kJ/mol vs. Pathway B) .
Fluorine-Specific Reactivity
The 2,4-difluorophenyl group influences reactivity through electronic and steric effects:
-
Electrophilic Substitution : Fluorine directs electrophiles (e.g., NO<sub>2</sub><sup>+</sup>) to the para position of the aromatic ring.
-
Hydrogen Bonding : The fluorine atoms engage in weak hydrogen bonding with protic solvents, altering solubility and reaction kinetics.
Transition-Metal Catalyzed Functionalization
Rhodium- and ruthenium-catalyzed hydroaminomethylation has been reported for similar amines, yielding branched or linear products with >99% selectivity under mild conditions .
Example Catalytic System :
| Catalyst | Ligand | Selectivity (Linear:Branched) | Yield (%) |
|---|---|---|---|
| [Rh(nbd)<sub>2</sub>]SbF<sub>6</sub> | BTPP (tetraphosphorus) | 99:1 | 90–95 |
Stability and By-Product Formation
Scientific Research Applications
1-(2,4-Difluorophenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-methyl-2-propylamine (CAS 1200-27-7)
- Molecular Formula : C₁₀H₁₄FN
- Molecular Weight : 167.2
- Structure : Features a single 4-fluoro substituent on the phenyl ring and a branched 2-methylpropylamine chain.
- The branched alkyl chain may sterically hinder interactions with biological targets .
(1S)-1-(3,5-Difluorophenyl)propylamine Hydrochloride (CAS 1212812-49-1)
- Molecular Formula : C₉H₁₁F₂N·HCl
- Molecular Weight : 207.65 (free base: 171.19)
- Structure : 3,5-Difluoro substitution on the phenyl ring and a chiral propylamine group.
- Key Differences : The symmetric 3,5-difluoro pattern creates distinct electronic effects compared to 2,4-difluoro isomers. The stereochemistry (S-configuration) enhances specificity in pharmaceutical applications, as seen in its use as a chiral intermediate .
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA)
- Molecular Formula : C₉H₉F₂N
- Molecular Weight : 169.17
- Structure : Cyclopropylamine core with 3,4-difluorophenyl substitution.
- Key Differences: The rigid cyclopropane ring restricts conformational flexibility, altering binding kinetics in neurotransmitter systems (e.g., monoamine oxidase inhibition) compared to ethyl- or propylamine derivatives .
Functional Group Modifications
[1-(2,4-Difluorophenyl)ethyl][3-(dimethylamino)propyl]amine
- Molecular Formula : C₁₃H₂₀F₂N₂
- Molecular Weight : 242.31
- Structure: Incorporates a dimethylamino-propyl group instead of a simple propyl chain.
- Key Differences: The tertiary amine (dimethylamino) enhances solubility in polar solvents and may increase blood-brain barrier penetration. This modification is critical in CNS-targeting drug design .
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS 357926-91-1)
- Molecular Formula : C₁₅H₁₆F₂N₂
- Molecular Weight : 262.30
- Structure : Hybrid structure with pyridinyl and difluorophenyl groups.
Physicochemical and Pharmacological Properties
| Compound | Molecular Formula | Molecular Weight | Fluorine Substituents | Alkyl Chain Features | Key Applications |
|---|---|---|---|---|---|
| [Target Compound] | C₁₁H₁₅F₂N | ~199.25* | 2,4-difluoro | Ethyl-propylamine | Research intermediate |
| (2,4-difluorophenyl)methylamine | C₁₀H₁₃F₂N | 185.21 | 2,4-difluoro | Methyl-propylamine | Synthetic intermediate |
| 1-(4-Fluorophenyl)-2-methyl-2-propylamine | C₁₀H₁₄FN | 167.2 | 4-fluoro | Branched 2-methylpropylamine | UV/Vis studies (λmax 266 nm) |
| (1S)-1-(3,5-Difluorophenyl)propylamine HCl | C₉H₁₁F₂N·HCl | 207.65 | 3,5-difluoro | Chiral propylamine | Pharmaceutical intermediate |
*Estimated based on structural similarity.
Key Observations :
- Alkyl Chain Length: Ethyl-propylamine chains balance lipophilicity and steric effects, whereas dimethylamino-propyl derivatives (e.g., ) prioritize solubility.
- Biological Relevance : Chiral analogs like highlight the importance of stereochemistry in drug efficacy, though data for the target compound’s bioactivity remain unexplored in the evidence.
Biological Activity
1-(2,4-Difluorophenyl)ethylamine is a compound of growing interest in medicinal chemistry due to its potential pharmacological properties. Its structure includes a difluorophenyl group and a propyl amine moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The presence of fluorine atoms in the aromatic ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The propyl amine group may influence the compound's interaction with biological targets, potentially enhancing its efficacy.
Antidepressant Activity
Research indicates that compounds structurally similar to 1-(2,4-Difluorophenyl)ethylamine exhibit significant antidepressant effects. These effects are often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Mechanism : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft. This action can lead to improved mood and reduced symptoms of depression.
Antipsychotic Effects
The compound shows promise in exhibiting antipsychotic properties. Studies suggest that it may interact with dopaminergic systems, which are often implicated in psychotic disorders.
- Case Study : In animal models, 1-(2,4-Difluorophenyl)ethylamine demonstrated a reduction in hyperactivity and stereotyped behaviors associated with dopamine dysregulation, indicating potential antipsychotic efficacy.
Neuroprotective Properties
Emerging studies highlight the neuroprotective effects of this compound. It may provide protection against neuronal damage in various models of neurodegenerative diseases.
- Research Findings : In vitro studies showed that 1-(2,4-Difluorophenyl)ethylamine could reduce oxidative stress markers and enhance cell viability in neuronal cell lines exposed to neurotoxic agents.
The biological activity of 1-(2,4-Difluorophenyl)ethylamine is likely mediated through several mechanisms:
- Receptor Modulation : The compound may modulate various neurotransmitter receptors, including serotonin (5-HT), dopamine (D2), and norepinephrine receptors.
- Enzymatic Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of these critical neurotransmitters.
- Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways that are crucial for neuronal survival and function.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | SSRI-like activity | |
| Antipsychotic | Dopaminergic modulation | |
| Neuroprotective | Reduction of oxidative stress |
Table 2: Comparative Studies
| Compound | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|
| 1-(2,4-Difluorophenyl)ethylamine | 10 | Antidepressant | |
| Similar Fluorinated Compounds | 15 | Antipsychotic | |
| Other Propylamines | 20 | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
